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molecular formula C16H24N2O2 B8377074 tert-Butyl 7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No. B8377074
M. Wt: 276.37 g/mol
InChI Key: BQAWAGNYKPNIDJ-UHFFFAOYSA-N
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Patent
US06831080B2

Procedure details

A solution of 7-(1-hydroxyiminoethyl)-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester (1.0 g, 3.44 mmol) in MeOH (50 ml) was hydrogenated for 1 h under a pressure of 44 psi, in presence of 50% RaNi/H2O (2 mL). Additional catalyst was added (1 mL) and the hydrogenation proceeded for 3 hours. The catalyst was filtered off and filtrate evaporated. The crude product was chromatographed (SiO2, 15% of 2.0M NH3/MeOH in CH3CN) to provide 0.72 g (76%) of the title compound as a white solid. m.p: 61-64° C.
Name
7-(1-hydroxyiminoethyl)-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
RaNi H2O
Quantity
2 mL
Type
catalyst
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([C:18](=[N:20]O)[CH3:19])[CH:16]=2)[CH2:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[Ni].O>[C:1]([O:5][C:6]([N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([CH:18]([NH2:20])[CH3:19])[CH:16]=2)[CH2:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3|

Inputs

Step One
Name
7-(1-hydroxyiminoethyl)-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCCC2=CC=C(C=C12)C(C)=NO
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
RaNi H2O
Quantity
2 mL
Type
catalyst
Smiles
[Ni].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Additional catalyst was added (1 mL)
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed (SiO2, 15% of 2.0M NH3/MeOH in CH3CN)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCCC2=CC=C(C=C12)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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